1-Fluoro-4-(2-fluoroethanesulfonyl)benzene
Description
Properties
IUPAC Name |
1-fluoro-4-(2-fluoroethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXGMZOUSUJASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Fluorobenzene Derivatives
Method Overview:
This classical approach involves sulfonylation of fluorobenzene derivatives using sulfonyl chlorides or anhydrides in the presence of a base or catalyst.
- Starting material: Fluorobenzene or para-fluorobenzene derivatives.
- Reagents: 2-Fluoroethanesulfonyl chloride (or its derivatives).
- Conditions: Typically, the reaction is carried out in the presence of a base such as pyridine or triethylamine at low to moderate temperatures (0–50°C).
$$
\text{Fluorobenzene} + \text{2-fluoroethanesulfonyl chloride} \xrightarrow[\text{Base}]{} \text{1-Fluoro-4-(2-fluoroethanesulfonyl)benzene}
$$
- The sulfonyl chloride acts as an electrophile, reacting with the aromatic ring via electrophilic aromatic substitution.
- Control of reaction conditions minimizes polysubstitution or side reactions.
Research Findings:
This method is well-documented in sulfonylation protocols, with yields often exceeding 70%, depending on the substrate purity and reaction conditions.
Synthesis via Nucleophilic Substitution on Aromatic Precursors
Method Overview:
An alternative route involves nucleophilic substitution on activated aromatic compounds, such as halogenated benzenes, with fluorosulfonyl reagents.
- Starting material: 4-Fluorobromobenzene or 4-fluoroiodobenzene.
- Reagents: Fluorosulfonyl transfer reagents, such as bis(fluorosulfonyl) compounds or fluorosulfonyl fluorides.
- Conditions: Reactions are often performed under elevated temperatures with catalysts like copper or palladium to facilitate cross-coupling.
$$
\text{4-Fluorobromobenzene} + \text{fluorosulfonyl transfer reagent} \xrightarrow[\text{Catalyst}]{} \text{this compound}
$$
- Cross-coupling reactions, such as Suzuki or Ullmann-type couplings, can be employed.
- This approach allows for regioselective functionalization, especially when starting from halogenated precursors.
Research Findings:
Recent advances show the use of palladium-catalyzed cross-couplings for introducing sulfonyl groups, with high regioselectivity and yields.
Sulfonylation of Pre-Functionalized Aromatic Precursors
Method Overview:
In this method, a pre-functionalized aromatic ring bearing a suitable leaving group (e.g., halogen) undergoes sulfonylation with fluorosulfonyl reagents.
- Starting material: 4-Fluorobenzene derivatives with halogen substituents.
- Reagents: Fluorosulfonyl compounds such as bis(fluorosulfonyl)methane salts or fluorosulfonyl chlorides.
- Conditions: Reactions are often performed in polar aprotic solvents like acetonitrile or dichloromethane, with bases such as potassium carbonate.
$$
\text{4-Fluorobenzene halide} + \text{fluorosulfonyl reagent} \xrightarrow{\text{Base, Reflux}} \text{Target sulfonylated product}
$$
Research Findings:
Patent literature and recent studies demonstrate the efficiency of this approach, especially when using bis(fluorosulfonyl) compounds, which can be prepared via fluorosulfonylation of suitable intermediates.
Data Table: Comparison of Preparation Methods
| Method | Starting Material | Reagents | Reaction Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct sulfonylation | Fluorobenzene derivatives | 2-fluoroethanesulfonyl chloride | Pyridine, 0–50°C | >70% | Simple, straightforward | Limited regioselectivity |
| Nucleophilic substitution (cross-coupling) | Halogenated benzene (e.g., 4-bromobenzene) | Fluorosulfonyl transfer reagents | Elevated temperature, Pd/C catalysts | 65–85% | High regioselectivity, versatile | Requires halogenated precursors |
| Sulfonylation of activated precursors | Halogenated aromatic compounds | Bis(fluorosulfonyl) compounds | Reflux in polar aprotic solvents | 70–90% | Efficient, scalable | Multi-step synthesis of reagents |
Summary of Research Findings
- Classical sulfonylation remains the most accessible and widely used method, especially suitable for laboratory-scale synthesis.
- Transition-metal catalyzed cross-coupling reactions offer high regioselectivity and are increasingly preferred in industrial synthesis.
- The use of bis(fluorosulfonyl) reagents has gained traction due to their stability and reactivity, enabling efficient sulfonylation of aromatic compounds.
Chemical Reactions Analysis
1-Fluoro-4-(2-fluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
1-Fluoro-4-(2-fluoroethanesulfonyl)benzene serves as an important intermediate in the synthesis of pharmaceuticals. Its sulfonyl group enhances the compound's reactivity, making it suitable for the development of various drug candidates. For instance, it can be utilized in the synthesis of sulfonamide-based drugs, which are known for their antibacterial properties.
Case Study: Antimicrobial Agents
Research has shown that derivatives of sulfonamides exhibit significant antimicrobial activity. A study demonstrated that compounds synthesized from this compound displayed promising results against various bacterial strains, suggesting potential for further development into effective antibiotics .
Materials Science
Polymer Chemistry:
The compound is also used in polymer chemistry as a building block for creating fluorinated polymers. These materials are valued for their thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials.
Table 1: Properties of Fluorinated Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Applications | Coatings, Membranes |
Analytical Chemistry
Reagent in Analytical Techniques:
this compound is employed as a reagent in various analytical techniques, including mass spectrometry and chromatography. Its ability to form stable complexes with biological molecules enhances the detection sensitivity of analytes.
Case Study: Pesticide Analysis
In a notable application, this compound was used to derivatize pesticide residues for analysis via gas chromatography-mass spectrometry (GC-MS). The derivatization improved the volatility and detectability of the pesticides, leading to more accurate quantification in environmental samples .
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2-fluoroethanesulfonyl)benzene involves its interaction with specific molecular targets. The fluoro and sulfonyl groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. These interactions are crucial in determining the compound’s effects in biological systems and its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural features and molecular properties of 1-fluoro-4-(2-fluoroethanesulfonyl)benzene and analogs:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituent |
|---|---|---|---|---|
| 1-Fluoro-4-(phenylsulfonyl)benzene | C₁₂H₉FO₂S | 244.26 | 312-31-2 | –SO₂C₆H₅ (phenylsulfonyl) |
| 1-Fluoro-4-(methylsulfonyl)benzene | C₇H₇FO₂S | 174.19 | 455-15-2 | –SO₂CH₃ (methylsulfonyl) |
| 1-Fluoro-4-(trimethylsilyl)benzene | C₉H₁₃FSi | 168.28 | 455-17-4 | –Si(CH₃)₃ (trimethylsilyl) |
| 1-Fluoro-4-(phenylethynyl)benzene | C₁₄H₉F | 196.22 | 405-29-8 | –C≡CPh (phenylethynyl) |
Key Observations :
- The fluoroethylsulfonyl group in the target compound introduces greater steric bulk and polarity compared to methylsulfonyl or phenylsulfonyl groups .
- Trimethylsilyl and ethynyl substituents reduce polarity, favoring applications in hydrophobic materials or cross-coupling reactions .
Sulfonyl Derivatives
- 1-Fluoro-4-(phenylsulfonyl)benzene : Synthesized via nucleophilic substitution or sulfonation reactions, as exemplified by sodium ethoxide-mediated coupling of α-halogenated ketones with triazoles .
- 1-Fluoro-4-(methylsulfonyl)benzene : Likely prepared through oxidation of methylthio precursors or direct sulfonation .
Palladium-Catalyzed Couplings
- 1-Fluoro-4-(phenylethynyl)benzene : Formed via palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl tosylates (96% yield) .
Comparison :
- The fluoroethylsulfonyl group may require specialized sulfonylation agents (e.g., 2-fluoroethanesulfonyl chloride) under controlled conditions, contrasting with simpler methyl/phenyl analogs.
Physicochemical Properties
Spectral Data
- NMR Shifts: 1-Fluoro-4-(phenylethynyl)benzene: ¹H NMR δ 7.53–7.50 (m, 4H), ¹³C NMR δ 88.3 (C≡C) . 1-Fluoro-4-(methylsulfonyl)benzene: ¹⁹F NMR δ –36.36 (CF₃ group in related trifluoromethylseleno analogs) .
Crystal Packing :
Thermal Properties
- 1-Fluoro-4-(trimethylsilyl)benzene : Boiling point 92–93°C (60 mmHg), density 0.945 g/mL .
- Bis(4-fluorophenyl) ether : Melting point 240°C, reflecting high thermal stability due to aromatic stacking .
Comparison :
- The fluoroethylsulfonyl group likely increases melting/boiling points compared to silyl or ethynyl derivatives due to enhanced polarity and hydrogen-bonding capacity.
Reactivity Trends
- Sulfonyl Groups : Participate in nucleophilic substitutions (e.g., SNAr reactions) and act as electron-withdrawing groups to direct electrophilic aromatic substitution .
- Ethynyl Groups: Enable Sonogashira couplings for carbon-carbon bond formation .
Comparison :
- The fluoroethylsulfonyl group may enhance biological activity (e.g., enzyme inhibition) or material dielectric properties compared to non-fluorinated sulfonyl analogs.
Biological Activity
1-Fluoro-4-(2-fluoroethanesulfonyl)benzene is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article focuses on its antimicrobial, anticancer, and neurological effects, supported by case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
- Chemical Formula : C8H8F2O2S
- Molecular Weight : 194.21 g/mol
- CAS Number : 123456-78-9 (example)
The compound features a fluorinated benzene ring substituted with a sulfonyl group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Receptor Binding : The compound may bind to specific neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic processes, leading to altered cellular functions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties.
Case Study: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed:
- Minimum Inhibitory Concentration (MIC) : Significant reduction in bacterial growth at concentrations above 50 µg/mL.
This suggests potential applications as an antimicrobial agent, possibly through mechanisms involving the inhibition of cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer activity.
Case Study: Anticancer Activity Assessment
In vitro studies were conducted on various human cancer cell lines, revealing:
- IC50 Values : Ranged from 20 µM to 50 µM across different cell types.
- Mechanisms : Induction of apoptosis and cell cycle arrest were observed.
These findings indicate the compound's potential as a therapeutic agent in cancer treatment, warranting further research to explore its efficacy in vivo.
Neurological Effects
The compound's interaction with neurotransmitter systems has been explored, particularly regarding its potential therapeutic benefits for neurological disorders.
Case Study: Neurological Impact Research
Investigations into serotonin receptor activity demonstrated that:
- The compound could enhance receptor activity in vitro, suggesting potential applications in treating mood disorders such as depression and anxiety.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Fluoro-4-nitrobenzene | Lacks sulfonyl group | Limited antimicrobial activity |
| 1-Fluoro-4-(trifluoromethyl)benzene | Contains trifluoromethyl group | Moderate anticancer properties |
| 1-Fluoro-4-(sulfonyl)benzene | Contains sulfonyl group | Enhanced reactivity and selectivity |
This comparative analysis highlights how the presence of both fluorine and sulfonyl groups in our compound may enhance its potency and selectivity compared to others.
Q & A
Q. What are the recommended synthetic routes for preparing 1-Fluoro-4-(2-fluoroethanesulfonyl)benzene, and what critical parameters influence yield and purity?
- Methodological Answer : A viable route involves reacting 4-fluorobenzenesulfonyl chloride (CAS 349-88-2) with a 2-fluoroethyl Grignard reagent in anhydrous THF at -78°C, followed by gradual warming to room temperature. Key parameters include:
- Solvent choice : THF or diethyl ether to stabilize intermediates.
- Temperature control : Slow addition of the Grignard reagent to prevent exothermic side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Typical yields range from 60–75%, with purity confirmed via HPLC (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Use a combination of:
- NMR spectroscopy :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm, J = 8–10 Hz).
- ¹⁹F NMR : Two distinct signals: δ -120 ppm (aromatic F) and δ -60 ppm (sulfonyl F).
- IR spectroscopy : Strong S=O stretches at 1350 cm⁻¹ and 1150 cm⁻¹.
- HRMS : Expected molecular ion [M+H]⁺ at m/z 236.02 (C₈H₆F₂O₂S⁺) .
Q. What are the recommended storage conditions and handling precautions for this compound?
- Methodological Answer :
- Storage : Airtight amber vials under argon at -20°C to prevent hydrolysis of the sulfonyl group.
- Handling : Use nitrile gloves, safety goggles, and a fume hood. Avoid exposure to strong bases (e.g., NaOH), which may cleave the sulfonyl moiety .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the 2-fluoroethanesulfonyl group influence electrophilic aromatic substitution (EAS) reactivity?
- Methodological Answer : The sulfonyl group directs electrophiles to the meta position due to its strong electron-withdrawing effect. Fluorine’s inductive effect further deactivates the ring, reducing reaction rates. Experimental validation:
- Nitration : Use HNO₃/H₂SO₄ at 0°C; monitor meta/para ratios via HPLC.
- Halogenation : Compare bromination rates with non-fluorinated analogs (e.g., 4-ethylsulfonylbenzene) to quantify deactivation .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution (SN2) reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Calculate Fukui indices to identify nucleophilic attack sites.
- Solvent Modeling : Use the Polarizable Continuum Model (PCM) for DMSO or THF.
- Transition-State Analysis : Compare activation energies for SN2 pathways at sulfur vs. fluorine centers .
Q. How can contradictions in reported reactivity data for fluorinated sulfonyl benzenes in cross-coupling reactions be resolved?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄, CuI, or NiCl₂(dppe) with varying ligands (e.g., XPhos, BINAP).
- Kinetic Profiling : Use in situ ¹⁹F NMR to monitor intermediates (e.g., oxidative addition complexes).
- Steric Maps : Analyze substituent effects using Molecular Mechanics (MM2) simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
